Cyclopentanecarbonyl chloride

Catalog No.
S794112
CAS No.
4524-93-0
M.F
C6H9ClO
M. Wt
132.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentanecarbonyl chloride

CAS Number

4524-93-0

Product Name

Cyclopentanecarbonyl chloride

IUPAC Name

cyclopentanecarbonyl chloride

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

InChI

InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2

InChI Key

WEPUZBYKXNKSDH-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)Cl

Canonical SMILES

C1CCC(C1)C(=O)Cl

Biotinylation

Biotinylation involves attaching a small molecule called biotin to a biomolecule, such as a protein. This process allows researchers to label and purify the protein of interest for further analysis. Cyclopentanecarbonyl chloride acts as a coupling agent in this process.

Here's how it works:

  • Activation: Cyclopentanecarbonyl chloride reacts with biotin to form a reactive intermediate. This intermediate acts as an electrophile, meaning it readily accepts electrons and forms a covalent bond with nucleophiles. Source: Thermo Scientific Chemicals product page for Cyclopentanecarbonyl chloride, 98%:
  • Conjugation: The activated biotin intermediate then reacts with the protein's nucleophilic functional groups, such as the amine group of lysine residues, forming a covalent bond between the biotin and the protein. Source: "Biotinylation: A Powerful Tool for the Study of Biological Processes" by Shabat D. et al., Expert Review of Proteomics, 2010: )

By attaching biotin, researchers can:

  • Purify the protein: Biotinylated proteins can be easily isolated using streptavidin, a protein with a high affinity for biotin. This allows researchers to remove unwanted proteins from the sample and enrich for the protein of interest.
  • Detect the protein: Biotinylated proteins can be readily detected using various methods, such as Western blotting and enzyme-linked immunosorbent assay (ELISA), due to the strong interaction between biotin and streptavidin.
  • Study protein interactions: Biotinylated proteins can be used to identify the other molecules they interact with in a cell or organism. This information provides valuable insights into protein function and cellular processes.

Cyclopentanecarbonyl chloride is an organic compound with the molecular formula C6H9ClOC_6H_9ClO. It is classified as an acyl chloride, which is a type of acid chloride derived from cyclopentanecarboxylic acid. The compound features a carbonyl group (C=OC=O) directly attached to a cyclopentane ring, along with a chlorine atom, making it reactive and useful in various chemical applications. Cyclopentanecarbonyl chloride has a molecular weight of approximately 132.588 g/mol and is noted for its unique structure that combines cyclic and acyl functionalities .

Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: Cyclopentanecarbonyl chloride can react with nucleophiles such as alcohols, amines, and water. For example:
    • Reaction with alcohols yields esters.
    • Reaction with amines produces amides.
  • Hydrolysis: When treated with water, it hydrolyzes to form cyclopentanecarboxylic acid and hydrochloric acid .
  • Formation of Anhydrides: It can react with carboxylic acids to form anhydrides .
  • Reduction Reactions: Cyclopentanecarbonyl chloride can be reduced to primary alcohols using reducing agents like lithium aluminium hydride .

While specific biological activity data for cyclopentanecarbonyl chloride is limited, compounds in the acyl chloride class are known for their reactivity and potential toxicity. They can act as intermediates in the synthesis of biologically active molecules. For instance, derivatives of cyclopentanecarbonyl chloride may exhibit antimicrobial or antifungal properties due to their ability to modify biological molecules through acylation reactions .

Cyclopentanecarbonyl chloride can be synthesized through several methods:

  • From Cyclopentanecarboxylic Acid: The most straightforward method involves treating cyclopentanecarboxylic acid with thionyl chloride or phosphorus pentachloride. This reaction converts the hydroxyl group of the carboxylic acid into a chlorine atom, yielding cyclopentanecarbonyl chloride .
  • Using Acetic Anhydride: Another method involves the reaction of cyclopentanecarboxylic acid with acetic anhydride in the presence of hydrogen chloride to produce cyclopentanecarbonyl chloride .

Cyclopentanecarbonyl chloride has several applications in organic synthesis:

  • Reagent in Organic Chemistry: It serves as a versatile reagent for introducing carbonyl and chlorine functionalities into various organic compounds .
  • Synthesis of Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and other biologically active compounds.
  • Proteomics Research: Cyclopentanecarbonyl chloride is employed in biochemical research, particularly in proteomics, where it helps modify proteins for analytical purposes .

Interaction studies involving cyclopentanecarbonyl chloride primarily focus on its reactivity with nucleophiles. The compound's electrophilic carbon atom in the carbonyl group makes it susceptible to nucleophilic attack, resulting in various substitution products. These interactions are crucial for understanding its role as a reagent in organic synthesis and its potential biological effects when incorporated into larger molecular frameworks.

Cyclopentanecarbonyl chloride shares similarities with other acyl chlorides but has unique structural features due to its cyclopentane ring. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Cyclohexanecarbonyl chlorideC7H11ClOC_7H_{11}ClODerived from cyclohexanecarboxylic acid
Butanoyl chlorideC4H7ClOC_4H_7ClOLinear structure; simpler than cyclopentanecarbonyl chloride
Benzoyl chlorideC7H5ClOC_7H_5ClOAromatic ring; more stable than aliphatic acyl chlorides

Cyclopentanecarbonyl chloride's unique cyclic structure allows for distinct steric effects and reactivity patterns compared to linear or aromatic acyl chlorides. This structural characteristic can influence its reactivity and the types of products formed during

Thionyl Chloride-Mediated Carboxylic Acid Conversion

The most widely employed method for synthesizing cyclopentanecarbonyl chloride involves the reaction of cyclopentanecarboxylic acid with thionyl chloride [1] [2] [3]. This transformation represents a fundamental approach in acyl chloride synthesis, offering several practical advantages including the formation of gaseous byproducts that facilitate product isolation [2] [4].

The reaction mechanism proceeds through a well-established pathway involving initial nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur center of thionyl chloride [5] [6]. This attack results in the formation of a chlorosulfite intermediate, which serves as an excellent leaving group [7] [8]. The chloride anion generated during the initial step subsequently attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the desired acid chloride while liberating sulfur dioxide and hydrogen chloride as gaseous byproducts [6] [9].

Reaction Conditions and Parameters:

  • Temperature Range: Room temperature to reflux conditions (20-80°C)
  • Reaction Time: 1-4 hours for complete conversion
  • Stoichiometry: 1.1-1.5 equivalents of thionyl chloride per equivalent of carboxylic acid
  • Typical Yields: 85-95% based on starting carboxylic acid [1] [10]

The reaction can be conducted in neat conditions or in the presence of an inert solvent such as dichloromethane or toluene [11] [4]. The use of anhydrous conditions is critical for achieving optimal yields, as the presence of moisture leads to competing hydrolysis reactions that reduce the efficiency of the transformation [4] [12].

Detailed Experimental Procedure:
A typical laboratory preparation involves dissolving cyclopentanecarboxylic acid (5.0 g, 43.8 mmol) in anhydrous dichloromethane (50 mL) under nitrogen atmosphere. Thionyl chloride (4.8 mL, 65.7 mmol, 1.5 equiv) is added dropwise at room temperature with magnetic stirring. The reaction mixture is heated to reflux for 2-4 hours until gas evolution ceases. The excess thionyl chloride and solvent are removed under reduced pressure, yielding crude cyclopentanecarbonyl chloride as a pale yellow liquid [1] [13].

Alternative Acylating Agents (Oxalyl Chloride, Phosphorus Pentachloride)

Oxalyl Chloride Method

Oxalyl chloride represents an attractive alternative to thionyl chloride for the synthesis of cyclopentanecarbonyl chloride, offering milder reaction conditions and improved selectivity [14] [15]. The reagent demonstrates particular utility in cases where the substrate contains acid-sensitive functional groups that might be compromised under the more forcing conditions required for thionyl chloride [16] [14].

The reaction mechanism involves initial formation of a mixed anhydride intermediate between the carboxylic acid and oxalyl chloride, followed by nucleophilic attack by chloride ion to generate the acid chloride [14] [17]. This process requires the presence of a catalytic amount of dimethylformamide, which activates the oxalyl chloride toward nucleophilic attack [16] [14].

Optimized Reaction Conditions:

  • Temperature: Room temperature (20-25°C)
  • Catalyst: Dimethylformamide (0.1-0.2 equivalents)
  • Reaction Time: 1-3 hours
  • Solvent: Dichloromethane or toluene
  • Typical Yields: 80-90% [18] [14]

Experimental Protocol:
Cyclopentanecarboxylic acid (2.0 g, 17.5 mmol) is dissolved in anhydrous dichloromethane (30 mL) at 0°C under nitrogen. Dimethylformamide (0.14 mL, 1.8 mmol, 0.1 equiv) is added, followed by dropwise addition of oxalyl chloride (2.23 g, 17.5 mmol, 1.0 equiv) over 30 minutes. The reaction mixture is warmed to room temperature and stirred for 2 hours. Volatile components are removed under reduced pressure to afford the crude product [18] [14].

Phosphorus Pentachloride Route

Phosphorus pentachloride provides a robust alternative for acid chloride synthesis, particularly advantageous for large-scale preparations due to its cost-effectiveness and high reactivity [19] [20]. The reagent functions through direct phosphorylation of the carboxylic acid, followed by nucleophilic substitution with chloride [21] [7].

The mechanism involves initial attack of the carboxylic acid on the phosphorus center, displacing a chloride ion to form a phosphate ester intermediate. Subsequent nucleophilic attack by the displaced chloride at the carbonyl carbon yields the acid chloride and phosphorus oxychloride [20] [21].

Reaction Parameters:

  • Temperature: Room temperature to 80°C
  • Stoichiometry: 1.0-1.2 equivalents of phosphorus pentachloride
  • Reaction Time: 2-4 hours
  • Typical Yields: 80-90% [22] [20]

Detailed Procedure:
Anhydrous cyclopentanecarboxylic acid (3.0 g, 26.3 mmol) is combined with phosphorus pentachloride (5.48 g, 26.3 mmol, 1.0 equiv) in a dry flask under nitrogen atmosphere. The mixture is stirred at room temperature for 30 minutes, then heated to 60°C for 2 hours until the reaction is complete. The mixture is cooled and distilled under reduced pressure to separate the product from phosphorus oxychloride [22] [20].

Industrial Production Techniques

Industrial-scale production of cyclopentanecarbonyl chloride requires careful consideration of safety, efficiency, and economic factors. The most commonly employed industrial method utilizes continuous flow reactors that enable precise control over reaction parameters while minimizing safety risks associated with handling corrosive chlorinating agents [23] [24].

Continuous Flow Process Design:
Modern industrial facilities employ continuous flow reactors constructed from corrosion-resistant materials such as glass-lined steel or Hastelloy [11] [25]. These systems provide superior heat and mass transfer characteristics compared to batch reactors, resulting in improved product quality and reduced processing times [23] [26].

The continuous flow process involves separate feed streams for cyclopentanecarboxylic acid and thionyl chloride, which are combined in a temperature-controlled reactor section. The reaction mixture passes through a series of staged reactors with progressively increasing temperatures to ensure complete conversion [23] [24].

Process Parameters:

  • Reactor Material: Glass-lined steel or Hastelloy C-276
  • Operating Temperature: 40-80°C (controlled heating)
  • Residence Time: 4-8 hours
  • Pressure: Atmospheric to slight vacuum
  • Flow Rate: 100-1000 kg/hour depending on plant capacity [23] [24]

Heat Management Systems:
Industrial production requires sophisticated heat management due to the exothermic nature of the reaction [12] [25]. Cooling systems typically employ chilled water or refrigerated brine to maintain optimal reaction temperatures, while steam heating provides precise temperature control during the initial stages [24] [25].

Waste Treatment and Environmental Considerations:
Industrial facilities must implement comprehensive waste treatment systems to handle the acidic byproducts generated during production [25] [26]. Scrubbing systems utilizing sodium hydroxide or calcium hydroxide neutralize hydrogen chloride emissions, while sulfur dioxide is captured and either recycled or converted to sulfuric acid [24] [25].

Quality Control Measures:
Continuous monitoring systems employ gas chromatography and automated titration to ensure consistent product quality [11] [13]. Moisture content is monitored using Karl Fischer titration, as even trace amounts of water can significantly impact product stability [13] [27].

Purification Strategies and Yield Optimization

Distillation Techniques

Fractional distillation represents the primary purification method for cyclopentanecarbonyl chloride, taking advantage of the significant boiling point differences between the product and typical impurities [11] [4]. The compound exhibits a boiling point of 161-162°C at atmospheric pressure, or 54-56°C under reduced pressure (15 mmHg) [1] [13].

Atmospheric Pressure Distillation:
Industrial-scale purification typically employs atmospheric pressure distillation using packed columns with 15-20 theoretical plates. The process operates at temperatures between 150-170°C, with careful temperature control to prevent thermal decomposition [28] [4].

Vacuum Distillation:
Laboratory-scale preparations benefit from vacuum distillation, which reduces the required temperature and minimizes product degradation. Optimal conditions involve distillation at 15-30 mmHg with collection temperatures of 54-60°C [1] [29].

Thin Film Distillation:
For high-purity applications, thin film distillation provides superior separation efficiency while operating at reduced temperatures. This technique is particularly valuable for removing high-boiling impurities such as unreacted starting materials and oligomeric byproducts [28] [30].

Advanced Purification Methods

Washing Procedures:
Removal of acidic impurities can be achieved through washing with dilute sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate [4] [31]. This method is particularly effective for removing traces of the starting carboxylic acid and hydrogen chloride [4] [32].

Crystallization Techniques:
Although cyclopentanecarbonyl chloride is typically a liquid at room temperature, certain derivatives and heavily substituted analogs can be purified through recrystallization from dry organic solvents such as petroleum ether or toluene [4] [32].

Yield Optimization Strategies

Anhydrous Conditions:
Implementation of rigorous anhydrous conditions represents the most critical factor for achieving high yields. This involves thorough drying of starting materials, use of anhydrous solvents, and maintenance of inert atmosphere throughout the reaction [4] [12].

Temperature Control:
Precise temperature control prevents both incomplete conversion at low temperatures and product decomposition at elevated temperatures. Optimal conditions typically involve initial reaction at room temperature followed by gradual heating to 60-80°C [1] [12].

Stoichiometric Optimization:
The use of slight excess of chlorinating agent (1.1-1.5 equivalents) ensures complete conversion of the carboxylic acid while minimizing waste and purification challenges [1] [10].

Catalyst Systems:
For oxalyl chloride reactions, the addition of catalytic amounts of dimethylformamide significantly improves reaction rates and yields, though care must be taken to avoid formation of carcinogenic dimethylcarbamoyl chloride [16] [14].

Continuous Processing:
Industrial implementations benefit from continuous processing techniques that maintain optimal reaction conditions throughout the production cycle, resulting in improved yields and reduced processing times [23] [24].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4524-93-0

Wikipedia

Cyclopentanecarbonyl chloride

Dates

Last modified: 08-15-2023

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